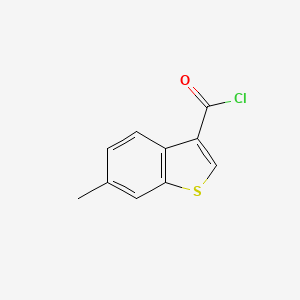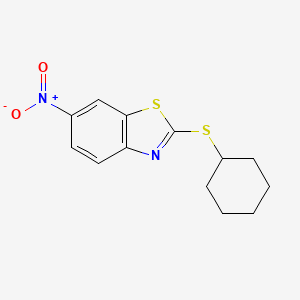
N-(5-bromo-2-methoxyphenyl)cyclobutanecarboxamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis pathway for this compound involves the reaction of 2-bromo-5-methylbenzoic acid with cyclobutanecarbonyl chloride in the presence of a base to form the corresponding acid chloride. This is then reacted with an amine, such as methylamine, to form the final product.Molecular Structure Analysis
The molecular formula of “N-(5-bromo-2-methoxyphenyl)cyclobutanecarboxamide” is C12H14BrNO2 . The molecular weight is 284.15 g/mol .Chemical Reactions Analysis
The chemical reaction involved in the synthesis of this compound starts with the reaction of 2-bromo-5-methylbenzoic acid with cyclobutanecarbonyl chloride in the presence of a base. This forms the corresponding acid chloride, which is then reacted with an amine, such as methylamine, to form the final product.Physical And Chemical Properties Analysis
The molecular formula of “this compound” is C12H14BrNO2 . The molecular weight is 284.15 g/mol .Wissenschaftliche Forschungsanwendungen
Metabolic Pathway Studies
A study on the metabolism of psychoactive phenethylamine in rats identified several metabolites, suggesting multiple metabolic pathways. Although the primary compound in this study is different, the related chemical structure and metabolites provide insights into potential metabolic processes of N-(5-bromo-2-methoxyphenyl)cyclobutanecarboxamide in similar contexts (Kanamori et al., 2002).
Antitumor Potential
Research has explored N-(5-methoxyphenyl) methoxybenzenesulphonamides with methoxy/bromo substitutions for their cytotoxic effects, particularly against cancer cell lines like MCF7. This indicates a potential application of similar compounds, such as this compound, in cancer research (González et al., 2021).
Neuropharmacological Research
Studies on cyclohexanecarboxylic acid derivatives, structurally related to this compound, have examined their affinity and selectivity at human 5-HT1A receptors. This suggests potential applications in neuropharmacological research, especially related to serotonin receptors (Corradetti et al., 2005).
Hypoglycemic and Hypolipidemic Activity
A study on glibenclamide analogues, which includes a structurally related compound, revealed significant hypoglycemic and hypolipidemic activities in rats. This suggests potential research applications of this compound in diabetes and lipid metabolism studies (Ahmadi et al., 2014).
Inhibitory Effects on Biofilm Formation
The influence of a structurally similar compound on biofilm formation by Staphylococcus epidermidis was examined, demonstrating its potential to inhibit biofilm formation. This indicates possible applications of this compound in antimicrobial and biofilm-related research (Li Zhen-long, 2008).
Eigenschaften
IUPAC Name |
N-(5-bromo-2-methoxyphenyl)cyclobutanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c1-16-11-6-5-9(13)7-10(11)14-12(15)8-3-2-4-8/h5-8H,2-4H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIZBNPQJHXRQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)NC(=O)C2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1422237.png)
![4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1422238.png)
![4-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1422239.png)

![(3-[2-(8-Methoxy-1,2,3,4-tetrahydroquinolin-2-yl)ethyl]phenyl)amine dihydrochloride](/img/structure/B1422243.png)



![methyl [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)oxy]acetate](/img/structure/B1422251.png)
![[(6-Ethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]acetic acid](/img/structure/B1422252.png)
![6,7-Dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-ylmethanol](/img/structure/B1422254.png)
![N1-[(1E)-(3-Chlorophenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine](/img/structure/B1422255.png)